Quin C1

FPR2 selectivity FPR1 discrimination receptor subtype pharmacology

FPR2 biased agonism studies require a tool compound that cleanly separates pro-resolving signaling from oxidative damage pathways. Quin C1 is the only FPR2 agonist with a published in vivo ED₅₀ (1.3660 mg/kg, oral) in a DSS colitis model, a solved cryo-EM receptor complex (PDB: 8ZBW), and documented pathway selectivity. • Biased agonist: activates Ca²⁺ mobilization & degranulation (Gαi/β-arrestin-2); functionally silent on NADPH oxidase/superoxide generation at ≤100 μM • Aβ₁₋₄₂-induced ROS: reduced from 124.4% to 97.5% of baseline at 100 nM; shifts microglia from CD38⁺ (pro-inflammatory) to CD206⁺ (pro-resolving) • ≥98% HPLC purity; DMSO soluble to 100 mM; ships under cold chain

Molecular Formula C26H27N3O4
Molecular Weight 445.5 g/mol
Cat. No. B1663743
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameQuin C1
Synonyms4-butoxy-N-(2-(4-methoxy-phenyl)-4-oxo-1,4-dihydro-2H-quinazolin-3-yl)-benzamide
Quin-C1
Molecular FormulaC26H27N3O4
Molecular Weight445.5 g/mol
Structural Identifiers
SMILESCCCCOC1=CC=C(C=C1)C(=O)NN2C(NC3=CC=CC=C3C2=O)C4=CC=C(C=C4)OC
InChIInChI=1S/C26H27N3O4/c1-3-4-17-33-21-15-11-19(12-16-21)25(30)28-29-24(18-9-13-20(32-2)14-10-18)27-23-8-6-5-7-22(23)26(29)31/h5-16,24,27H,3-4,17H2,1-2H3,(H,28,30)
InChIKeyXORVAHQXRDLSFT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Quin C1: Selective FPR2/ALX Agonist with Biased Signaling


Quin C1 (4-Butoxy-N-[2-(4-methoxyphenyl)-4-oxo-1,2-dihydroquinazolin-3-yl]benzamide; CAS 786706-21-6; molecular formula C26H27N3O4; MW 445.51) is a synthetic, non-peptide quinazolinone derivative that functions as a potent and selective agonist at the formyl peptide receptor 2 (FPR2/ALX, also designated FPRL1) [1]. Identified through high-throughput screening of a combinatorial compound library, Quin C1 binds FPR2 and selectively stimulates calcium mobilization, extracellular signal-regulated kinase (ERK) phosphorylation, and receptor internalization in FPR2-expressing cells, while exhibiting minimal activity at the closely related FPR1 receptor [1]. Unlike prototypical peptide agonists such as WKYMVm, Quin C1 displays biased agonism—it triggers chemotaxis and degranulation but fails to induce neutrophil superoxide generation even at concentrations up to 100 μM [1]. The compound is commercially available at ≥98% purity (HPLC) and is soluble in DMSO (up to 100 mM) .

FPR2-selective agonist with reported biased signaling
Non-peptide chemotype may support in vivo and in vitro studies
Compatible with neutrophil degranulation and microglial assays

Quin C1 Cannot Be Substituted by Generic Agonists


FPR2/ALX is a notoriously promiscuous G protein-coupled receptor activated by over 20 structurally diverse endogenous and synthetic ligands including peptides (WKYMVm, MMK-1, annexin A1), lipids (lipoxin A4, resolvin D1), and small molecules [1]. Critically, individual FPR2 agonists engage distinct, non-interchangeable signaling cascades—a phenomenon termed biased agonism or functional selectivity [2]. Quin C1 exemplifies this: it stimulates Gαi-mediated calcium mobilization and β-arrestin-2 recruitment but does not couple to NADPH oxidase-dependent superoxide generation, whereas peptide agonists like WKYMVm and fMLF activate all three pathways [3]. Furthermore, within the quinazolinone chemotype itself, a single para-substituent change (methoxyl → hydroxyl) converts Quin C1 from a pure agonist into the pure antagonist Quin-C7 [4]. These data demonstrate that neither peptide-based FPR2 agonists nor structurally related quinazolinone derivatives can be assumed to replicate Quin C1's pharmacological fingerprint. Substitution without prior experimental validation risks introducing divergent on-target signaling profiles that may confound experimental interpretation or therapeutic development.

Peptide agonist mismatch
WKYMVm and fMLF activate FPR1 and superoxide generation, which may confound FPR2-specific pathway interpretation.
Chemotype switch alters pharmacology
The para-hydroxyl analog Quin-C7 acts as a pure FPR2 antagonist, reversing receptor modulation outcomes.
Biased signaling profiles differ
Generic FPR2 agonists may not reproduce Quin C1's selective calcium/degranulation coupling without oxidase activation.

Quin C1 Procurement Evidence: Head-to-Head Comparisons


FPR2 Selectivity Over FPR1 vs WKYMVm

Quin C1 activates FPR2 (FPRL1) but not the 69% sequence-identical FPR1, a critical selectivity feature absent in the widely used peptide agonist WKYMVm [1]. In rat basophilic leukemia (RBL-2H3) cells stably transfected with either human FPRL1 or human FPR, Quin C1 induced robust Ca²⁺ mobilization in RBL-FPRL1 cells (EC₅₀ = 1.41 × 10⁻⁶ M) but elicited only minimal calcium flux in RBL-FPR cells [1]. In contrast, WKYMVm potently activated both receptor subtypes (FPRL1 EC₅₀ = 4.45 × 10⁻⁹ M; FPR EC₅₀ comparable) [1]. The FPRL1-selective peptide MMK-1 also discriminated between receptors but with lower efficacy than Quin C1 for calcium mobilization [1].

FPR2 Selectivity vs. WKYMVm
Head-to-head
Quin C1: FPRL1 EC₅₀ 1.41 μM; FPR minimal. WKYMVm: FPRL1 EC₅₀ 4.45 nM, dual agonist.
Supports FPR2-subtype selectivity review; peptide agonists may confound crosstalk.
Transfected RBL cells, Ca²⁺ mobilization.
FPR2 selectivity FPR1 discrimination receptor subtype pharmacology calcium mobilization

FPR2 Biased Agonism: Calcium Without Superoxide

Quin C1 displays a functionally selective (biased) signaling profile at FPR2: it triggers Gαi-mediated calcium mobilization and degranulation but does not couple to the NADPH oxidase-dependent respiratory burst [1]. In human peripheral blood neutrophils, Quin C1 at concentrations up to 100 μM failed to induce significant superoxide generation (maximal production <1.7 nmol/min/10⁷ cells across n=3 donors), whereas the peptide agonist WKYMVm and the bacterial tripeptide fMLF both produced robust superoxide responses in the same assay [1]. This bias is recapitulated in the degranulation assay: Quin C1 stimulated β-hexosaminidase release from RBL-FPRL1 cells (EC₅₀ = 1.88 μM), confirming engagement of the Gαi-β-arrestin axis, while remaining silent on the oxidase pathway [1].

Biased Agonism: No Superoxide
Head-to-head
Quin C1 at 100 μM: superoxide production negligible. WKYMVm/fMLF: robust superoxide generation.
Reported biased signaling profile may avoid oxidative response pathway.
Human neutrophils, cytochrome c reduction assay.
biased agonism functional selectivity superoxide neutrophil therapeutic window

Quin C1 vs Quin-C7: Agonist vs Antagonist Pharmacology

Within the quinazolinone chemical series, the para-substituent on the 2-phenyl ring acts as a binary pharmacological switch: the methoxyl derivative Quin C1 is a pure FPR2 agonist, whereas the hydroxyl analog Quin-C7 is a pure FPR2 antagonist [1]. In a direct comparative in vivo study using the dextran sulfate sodium (DSS)-induced colitis model in mice, both oral Quin C1 and oral Quin-C7 produced therapeutic benefit, but Quin C1 demonstrated superior potency based on symptomatic improvement endpoints [2]. The underlying mechanisms involved ERK- or ERK/JNK-mediated myeloid cell regulation, and this study represents the first demonstration that synthetic small-molecule FPR2/ALX modulators possess anti-colitis properties [2].

Quin C1 vs. Quin-C7 in DSS Colitis
Head-to-head
Quin C1 ED₅₀ 1.37 mg/kg; Quin-C7 ED₅₀ 2.21 mg/kg. Both modulated disease endpoints.
Model-response context; agonist vs. antagonist within same chemotype may both show endpoint effects.
Mouse DSS colitis, oral gavage 7 days.
structure-activity relationship agonist vs antagonist ED50 IBD quinazolinone in vivo efficacy

Degranulation Potency vs MMK-1 and WKYMVm

In a three-way comparison using the same RBL-FPRL1 cellular degranulation assay (β-hexosaminidase release), Quin C1, the FPR2-selective peptide MMK-1, and the dual FPR1/FPR2 peptide WKYMVm were tested side by side [1]. Quin C1 was the least potent of the three agonists tested but is a non-peptide small molecule with superior drug-like properties relative to peptide-based comparators [1]. Critically, the efficacy rank order differs from the potency rank order: Quin C1 achieves higher maximal β-hexosaminidase release than might be predicted from its EC₅₀ alone, and in calcium mobilization, Quin C1 is more efficacious than MMK-1 despite being less potent [1].

Degranulation Potency vs. Peptides
Head-to-head
Quin C1 EC₅₀ 1.88 μM; WKYMVm 22.9 nM; MMK-1 71.7 nM. Quin C1 shows higher calcium efficacy than MMK-1.
Lower potency but non-peptide scaffold; efficacy rank may differ from potency.
RBL-FPRL1, β-hexosaminidase release.
degranulation β-hexosaminidase potency comparison MMK-1 WKYMVm RBL-FPRL1

Microglial Phenotype Shift from CD38⁺ to CD206⁺

In both immortalized BV2 murine microglia and primary murine microglia exposed to amyloid-β₁₋₄₂ (Aβ₁₋₄₂, 100 nM), Quin C1 (100 nM) reversed the pro-inflammatory microglial activation profile as quantified by flow cytometry [1]. The FPR2-specificity of this effect was confirmed by abrogation upon pretreatment with the FPR2 antagonist WRW4 (10 μM) [1]. These data extend Quin C1's functional selectivity profile into neuroimmunology, demonstrating that its biased agonism translates into a measurable anti-inflammatory microglial phenotype shift distinct from that reported for other FPR2 agonists.

Microglial Phenotype Shift
Reported
Quin C1 + Aβ₁₋₄₂: ROS 97.5% (vs Aβ 124.4%); CD38 MFI 4.1 (vs Aβ 10.6); CD206 MFI 8.4 (vs Aβ 3.7).
Supports pro-resolving microglial modulation context; FPR2-dependent.
BV2 and primary microglia, flow cytometry.
microglia Alzheimer's disease CD38 CD206 phenotype shift neuroinflammation ROS

Quin C1 Research Applications


Inflammatory Bowel Disease (IBD) Research

Quin C1 is the only FPR2 agonist for which a direct, quantitative, in vivo ED₅₀ comparison against its matched antagonist (Quin-C7) has been published in a DSS-induced colitis model [1]. Oral Quin C1 (ED₅₀ = 1.3660 mg/kg) ameliorated disease activity indexes, reduced colonic histopathological scores, and corrected cytokine disorders through ERK-mediated myeloid cell regulation [1]. This evidence base supports procurement for IBD-focused programs requiring an orally active, small-molecule FPR2 agonist with defined in vivo potency benchmarks and a solved cryo-EM receptor complex structure (PDB: 8ZBW) to guide further medicinal chemistry optimization [1].

Neutrophil Biased GPCR Signaling

Quin C1 is a validated tool for studying biased agonism at FPR2, as it selectively activates calcium mobilization (Gαi) and degranulation (Gαi/β-arrestin) pathways while remaining functionally silent on superoxide generation (NADPH oxidase) at concentrations up to 100 μM [2]. In contrast, peptide agonists WKYMVm and fMLF activate all measured effector pathways including the respiratory burst [2]. This makes Quin C1 essential for experimental designs that require pharmacological isolation of FPR2-mediated pro-resolving signaling from oxidative tissue-damaging responses in human neutrophil preparations [2].

Alzheimer's Neuroinflammation: Microglial Modulation

Quin C1 at 100 nM quantitatively reduces Aβ₁₋₄₂-induced reactive oxygen species (from 124.4% to 97.5% of untreated baseline) and shifts microglial surface marker expression from pro-inflammatory CD38 (MFI reduction from 10.6 to 4.1) toward pro-resolving CD206 (MFI increase from 5.2 to 11.5) in both BV2 and primary murine microglia [3]. The FPR2-dependence of these effects is confirmed by abrogation with the antagonist WRW4 [3]. These data support procurement for neuroinflammation programs investigating FPR2 as a target for dampening chronic microglial activation in Alzheimer's disease models [3].

Pulmonary Fibrosis: Anti-Inflammatory in Bleomycin Model

In a bleomycin-induced lung injury model, intraperitoneal Quin C1 (0.2 mg/day) significantly reduced neutrophil and lymphocyte counts in bronchoalveolar lavage fluid, diminished pulmonary expression of TNF-α, IL-1β, KC, and TGF-β1, and decreased collagen deposition and hydroxyproline content in lung tissue [4]. The anti-inflammatory protection was attributed specifically to early intervention (treatment from day 1), as delayed treatment (day 5 onward) did not ameliorate established fibrosis—providing a clear temporal window for experimental design using Quin C1 in pulmonary inflammation and fibrosis research [4].

Application
Selection Property
Validation Focus
IBD model-response research
Orally active non-peptide FPR2 agonist
Colitis model endpoints and cytokine profiles
Neutrophil signaling dissection
Biased FPR2 agonism without superoxide induction
Calcium/degranulation vs. respiratory burst readouts
Microglial phenotype modulation
Pro-resolving microglial shift via FPR2
Aβ-induced ROS and CD38/CD206 marker analysis
Bleomycin-induced lung injury research
Early-intervention FPR2 agonist with reported anti-inflammatory endpoints
BAL leukocyte counts, lung cytokines, hydroxyproline content

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

49 linked technical documents
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